Product packaging for 5-(Bromomethyl)-2-phenylbenzofuran(Cat. No.:CAS No. 152862-81-2)

5-(Bromomethyl)-2-phenylbenzofuran

Cat. No.: B3242656
CAS No.: 152862-81-2
M. Wt: 287.15 g/mol
InChI Key: QUMLFPQYVPRJTC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-phenylbenzofuran is a benzofuran-based chemical building block of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate for the development of potential therapeutic agents, particularly for neurodegenerative diseases. Its core structure is analogous to compounds investigated as selective, reversible inhibitors of the monoamine oxidase-B (MAO-B) enzyme . Increased MAO-B activity is associated with the aging brain and neurodegenerative processes, making inhibitors of this enzyme a promising target for conditions like Parkinson's disease . The reactive bromomethyl group at the 5-position makes this molecule a versatile precursor for further chemical modifications, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . Beyond MAO inhibition, the 2-phenylbenzofuran scaffold is also being explored in other neurological contexts, including as a template for developing selective butyrylcholinesterase (BChE) inhibitors, which is another relevant target for Alzheimer's disease research . Furthermore, various brominated benzofuran derivatives have demonstrated notable cytotoxic properties in pharmacological screening, indicating the wider potential of this chemical class in oncology research . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers can use this compound to develop novel bioactive molecules and probe complex biological mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11BrO B3242656 5-(Bromomethyl)-2-phenylbenzofuran CAS No. 152862-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)-2-phenyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMLFPQYVPRJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(O2)C=CC(=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromomethyl 2 Phenylbenzofuran

Mechanistic Investigations of Synthetic Pathways

Proposed Reaction Mechanisms for Bromomethyl Group Installation

The introduction of a bromomethyl group onto the 5-position of the 2-phenylbenzofuran (B156813) scaffold is most commonly achieved through the free-radical bromination of a precursor, 5-methyl-2-phenylbenzofuran. This reaction selectively targets the benzylic position due to the stability of the resulting radical intermediate. The most prevalent reagent for this transformation is N-Bromosuccinimide (NBS), often used in the presence of a radical initiator such as heat (Δ) or UV light (hν) in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.orgchadsprep.com

The reaction proceeds via a well-established free-radical chain mechanism consisting of three key stages: initiation, propagation, and termination.

Initiation: The reaction begins with the homolytic cleavage of the N-Br bond in NBS or a small amount of bromine (Br₂) to generate a bromine radical (Br•). This step requires energy input, typically in the form of heat or light.

Propagation: This stage involves a two-step cycle that generates the product and regenerates the bromine radical to continue the chain reaction.

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from the methyl group at the 5-position of 2-phenylbenzofuran. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.com The stability of this benzylic radical is the key to the high selectivity of the reaction for the benzylic position over other positions on the molecule. libretexts.orgmasterorganicchemistry.com The radical is delocalized over the adjacent benzene (B151609) ring, which significantly lowers its energy. chemistrysteps.com

Bromine Abstraction: The newly formed benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the final product, 5-(bromomethyl)-2-phenylbenzofuran, and a new bromine radical. chadsprep.com This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur in several ways, such as the combination of two bromine radicals to form Br₂, or a bromine radical with a benzylic radical.

An alternative, though less common for this specific transformation, is electrophilic bromomethylation. This method involves reacting the aromatic ring with formaldehyde (B43269) and hydrogen bromide. manac-inc.co.jp However, this approach is generally less selective and can lead to the formation of diarylmethane byproducts, especially at higher temperatures. manac-inc.co.jp For substrates like 2-phenylbenzofuran, free-radical bromination of the corresponding methyl derivative is the more precise and favored method.

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of this compound is governed by both kinetic and thermodynamic factors that favor the selective bromination at the benzylic position.

Kinetic Considerations:

The rate of a chemical reaction is dependent on the activation energy of its slowest step. In the free-radical bromination of 5-methyl-2-phenylbenzofuran, the rate-determining step is the abstraction of a hydrogen atom by the bromine radical. youtube.com The Hammond postulate suggests that for an endothermic step like this, the transition state will more closely resemble the products, in this case, the benzylic radical. youtube.com

The enhanced stability of the benzylic radical, due to resonance stabilization with the aromatic ring, significantly lowers the activation energy for the abstraction of a benzylic hydrogen compared to other hydrogens in the molecule (e.g., aromatic or other aliphatic hydrogens). chemistrysteps.commasterorganicchemistry.com This lower activation energy leads to a much faster reaction rate at the benzylic position, explaining the high regioselectivity of the reaction.

The use of NBS is also a key kinetic factor. NBS serves to provide a low, constant concentration of Br₂ throughout the reaction. libretexts.org This is crucial because high concentrations of Br₂ could lead to competing, undesired reactions such as electrophilic addition to the furan (B31954) ring or the phenyl substituent. chadsprep.com

Table 1: Factors Influencing Reaction Kinetics
FactorInfluence on Reaction RateRationale
Benzylic Radical StabilityIncreases RateLowers the activation energy of the hydrogen abstraction step due to resonance stabilization. chemistrysteps.com
N-Bromosuccinimide (NBS)Controls ReactivityMaintains a low concentration of Br₂, preventing unwanted side reactions. libretexts.orgchadsprep.com
Radical Initiator (Heat/Light)Initiates ReactionProvides the necessary energy to generate the initial bromine radicals.
SolventAffects SelectivityNon-polar solvents like CCl₄ are preferred as they do not solvate the radicals, allowing the chain reaction to proceed efficiently.

Thermodynamic Considerations:

From a thermodynamic standpoint, the feasibility of a reaction is determined by the change in Gibbs free energy, which is related to the enthalpy and entropy changes. In the context of benzylic bromination, the enthalpy change is largely dictated by the strengths of the bonds being broken and formed.

The key thermodynamic factor favoring benzylic bromination is the relatively low bond dissociation energy (BDE) of the benzylic C-H bond compared to other types of C-H bonds. masterorganicchemistry.com The energy required to break the benzylic C-H bond in a molecule like 5-methyl-2-phenylbenzofuran is significantly less than that for aromatic C-H bonds or typical primary alkyl C-H bonds. This is a direct consequence of the stability of the benzylic radical that is formed upon homolytic cleavage of the C-H bond. masterorganicchemistry.comacs.org

The reaction is enthalpically favorable because the energy released from forming a strong H-Br bond and a C-Br bond is comparable to or greater than the energy required to break the weaker benzylic C-H bond and the Br-Br bond.

Table 2: Average Bond Dissociation Energies (BDE)
Bond TypeApproximate BDE (kcal/mol)Relevance to Synthesis
Benzylic C-H~90The weakest C-H bond, making it the most susceptible to radical abstraction. masterorganicchemistry.com
Primary Alkyl C-H~100Stronger than benzylic C-H, thus less reactive under these conditions. masterorganicchemistry.com
Aromatic C-H~113Significantly stronger, making aromatic C-H abstraction highly unfavorable. masterorganicchemistry.com
Br-Br~46A relatively weak bond, easily cleaved to initiate the reaction.
H-Br~87.5Formation of this bond is an enthalpically favorable step.

Reactivity and Transformational Chemistry of 5 Bromomethyl 2 Phenylbenzofuran

Organometallic Cross-Coupling Reactions Involving the Bromomethyl Group

The bromomethyl group at the 5-position of the benzofuran (B130515) ring is a key site for various organometallic cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the extension and diversification of the molecular structure.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that pairs organoboron compounds with organic halides. While direct Suzuki-Miyaura coupling with the bromomethyl group of 5-(bromomethyl)-2-phenylbenzofuran is not the typical application of this reaction, which usually involves aryl or vinyl halides, the principles can be adapted. For instance, the bromomethyl group can be first converted to a different functional group more amenable to standard Suzuki-Miyaura conditions.

Alternatively, related palladium-catalyzed cross-coupling reactions can be employed to achieve similar transformations. Research has shown that palladium catalysts are effective in coupling various organic halides, and with the appropriate choice of ligands and reaction conditions, the bromomethyl group can participate in such reactions. For example, a sequential cross-coupling approach has been used in the synthesis of highly substituted benzofurans, where a Suzuki-Miyaura coupling is performed at a bromo-substituted position on the benzofuran ring. rsc.org

A general representation of a Suzuki-Miyaura coupling reaction is shown below:

R¹-X + R²-B(OR)₂ --(Pd catalyst, Base)--> R¹-R²

Where:

R¹-X is an organic halide (in this context, related to the benzofuran structure)

R²-B(OR)₂ is a boronic acid or ester

A palladium catalyst and a base are required to facilitate the reaction.

Heck and Sonogashira Coupling Adaptations

The Heck and Sonogashira reactions are powerful palladium-catalyzed methods for the formation of carbon-carbon bonds, specifically for creating alkenes and alkynes, respectively.

The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.org The reaction generally proceeds with excellent trans selectivity. organic-chemistry.org While the bromomethyl group is not a standard substrate for the Heck reaction, modifications can be made to the substrate or reaction conditions to facilitate such a coupling. The catalytic cycle of the Heck reaction involves oxidative addition, migratory insertion, and reductive elimination steps. nih.gov

A general scheme for the Heck reaction is:

R-X + H₂C=CH-R' --(Pd catalyst, Base)--> R-CH=CH-R'

The Sonogashira coupling joins terminal alkynes with aryl or vinyl halides. organic-chemistry.org This reaction requires both a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Similar to the Heck reaction, direct coupling at the bromomethyl position is not typical. However, domino reactions involving an initial Sonogashira coupling at another position on the benzofuran ring, followed by further transformations, have been reported to synthesize complex benzofuran derivatives. organic-chemistry.orgnih.gov Solvent-free Sonogashira reactions have also been developed using high-speed ball milling. rsc.org

A general representation of the Sonogashira coupling is:

R-X + H-C≡C-R' --(Pd catalyst, Cu(I) co-catalyst, Base)--> R-C≡C-R'

Other Transition Metal-Catalyzed Coupling Reactions

Beyond Suzuki, Heck, and Sonogashira couplings, other transition metal-catalyzed reactions can be utilized to functionalize the this compound scaffold.

The Negishi coupling , for example, involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This reaction is known for its high yields and tolerance of a wide range of functional groups. orgsyn.org The versatility of the Negishi coupling makes it a suitable method for creating new C-C bonds at the bromomethyl position, potentially after conversion to an appropriate organozinc reagent or by direct coupling under specific conditions. orgsyn.org

The Stille coupling , which utilizes organotin reagents, is another powerful tool for C-C bond formation. While not as commonly used as the Suzuki or Negishi reactions due to the toxicity of organotin compounds, it offers a different scope of reactivity.

Furthermore, catalysts based on other transition metals like ruthenium, rhodium, and iron have been employed in the synthesis of benzofuran derivatives, showcasing the broad range of catalytic systems available for modifying this heterocyclic core. nih.govnih.gov

Reactivity of the Benzofuran Heterocycle and Phenyl Substituent

The benzofuran ring system and the attached phenyl group also exhibit characteristic reactivity, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (EAS). youtube.commasterorganicchemistry.com The position of substitution is directed by the heteroatom and the existing substituents.

In general, electrophilic attack on the benzofuran ring can occur at various positions. For unsubstituted benzofuran, nitration and formylation tend to occur preferentially at the 2-position. stackexchange.comechemi.com This is due to the stability of the intermediate sigma complex, where the positive charge can be delocalized onto the benzene (B151609) ring. stackexchange.comechemi.com Attack at the 3-position can also occur, and the stability of this intermediate is influenced by the ability of the oxygen heteroatom to stabilize the adjacent positive charge through resonance. stackexchange.comechemi.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring. Studies on the bromination of benzofuran derivatives have shown the formation of adducts that then decompose to yield ring-halogenated products. rsc.org

Nitration: Introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acids. libretexts.org

Acylation: Introduction of an acyl group (R-C=O), typically through a Friedel-Crafts reaction. nih.gov Friedel-Crafts acylation of benzofurans can sometimes lead to a mixture of products with low regioselectivity between the C2 and C3 positions. nih.gov

The presence of the 2-phenyl and 5-(bromomethyl) substituents on the benzofuran ring will influence the regioselectivity of subsequent electrophilic aromatic substitution reactions. The electron-donating or withdrawing nature of these groups will either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. libretexts.org

Functionalization of the Phenyl Moiety

The phenyl group at the 2-position of the benzofuran core is also an aromatic ring and can undergo electrophilic aromatic substitution. The benzofuran moiety acts as a substituent on this phenyl ring, influencing the rate and regioselectivity of the reaction.

The benzofuran group is generally considered to be an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the phenyl ring to introduce additional functional groups.

Computational studies have indicated that in 2-phenylbenzofuran (B156813) derivatives, the aromatic carbons are favorable sites for both electrophilic and nucleophilic attacks. rsc.org This suggests a rich and varied chemistry for the functionalization of the phenyl moiety.

Side Reactions and Competing Pathways

The chemical behavior of this compound is largely dictated by the reactive benzylic bromide moiety. This functional group is susceptible to a variety of side reactions and competing pathways that can diminish the yield of the desired product in nucleophilic substitution reactions. The principal competing reactions include elimination, over-alkylation, and reactions involving the benzofuran ring itself.

One of the most common competing pathways is elimination of hydrogen bromide to form a vinylbenzofuran derivative. This E2-type elimination is favored by strong, sterically hindered bases and higher reaction temperatures. The presence of a weak base and lower temperatures will favor the desired SN2 substitution.

Self-reaction or dimerization is another significant side reaction, particularly at higher concentrations of the starting material. The nucleophilic bromide of one molecule can be displaced by another molecule of this compound, leading to the formation of a dimeric ether. This process can continue, leading to oligomerization or polymerization, which presents as insoluble byproducts that are difficult to characterize and remove. The high reactivity of similar halomethylfurans, which are known to undergo dimerization and ring-opening reactions, suggests that this compound would exhibit similar instability. nih.gov

In the context of the Williamson ether synthesis, a common application for this compound, several side reactions can occur. wikipedia.orgmasterorganicchemistry.com Besides the aforementioned elimination and self-reaction, over-alkylation can be a problem if the product ether itself contains a nucleophilic site that can react with another molecule of this compound.

Furthermore, the stability of the benzofuran ring system under the reaction conditions must be considered. While generally stable, harsh acidic or basic conditions could potentially lead to ring-opening or other rearrangements. For instance, Brønsted acids have been shown to significantly affect nucleophilic substitution reactions of similar 2-(halomethyl)-5-phenylfurans and can promote undesired reactions. nih.gov In some cases, acid-catalyzed hydrolysis of the dimeric byproducts of similar compounds has been observed to yield the corresponding benzofuran. clockss.org

Intramolecular reactions can also serve as a competing pathway. If the nucleophile being used also contains another reactive functional group, an intramolecular cyclization might occur, leading to the formation of a new ring system instead of the desired substitution product. libretexts.orgmasterorganicchemistry.com

Finally, the purity of the starting material is crucial. The synthesis of this compound can sometimes result in impurities that can participate in side reactions. For example, incomplete bromination of a precursor methyl group could leave unreacted starting material that might interfere with the desired reaction. nih.gov

To mitigate these side reactions, careful control of reaction parameters such as temperature, concentration, stoichiometry, and the choice of base and solvent is essential. The use of high-dilution conditions can often minimize intermolecular side reactions like dimerization.

Table of Potential Side Reactions and Competing Pathways:

Reaction TypeDescriptionInfluencing FactorsPotential Byproduct(s)
Elimination (E2)Removal of HBr to form an alkene.Strong, sterically hindered bases; high temperatures.5-Methylene-2-phenyl-2,5-dihydrobenzofuran
Dimerization/PolymerizationSelf-reaction of the alkyl halide.High concentration; elevated temperatures.Dimeric ether and higher oligomers
Ring OpeningCleavage of the benzofuran ring.Harsh acidic or basic conditions.Various degradation products
Intramolecular CyclizationReaction with a bifunctional nucleophile.Presence of a second reactive site on the nucleophile.Cyclic structures incorporating the benzofuran moiety
HydrolysisReaction with water.Presence of water, acid or base catalysis.5-(Hydroxymethyl)-2-phenylbenzofuran

Applications of 5 Bromomethyl 2 Phenylbenzofuran As a Synthetic Building Block

Role in the Synthesis of Advanced Organic Scaffolds

Chiral Auxiliary Development

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. Chiral auxiliaries are instrumental in this endeavor, offering a powerful strategy for controlling stereochemistry during a chemical transformation. These entities are temporarily incorporated into a prochiral substrate to direct the formation of a specific stereoisomer. After the desired stereoselective reaction, the auxiliary can be cleaved and ideally recycled.

While a broad range of chiral auxiliaries have been developed and successfully applied, the exploration of novel scaffolds continues to be an active area of research. The rigid and sterically defined framework of the 2-phenylbenzofuran (B156813) moiety makes 5-(bromomethyl)-2-phenylbenzofuran an intriguing candidate for the development of new chiral auxiliaries. The bromomethyl group at the 5-position provides a convenient handle for the attachment of various chiral entities, such as amino alcohols or other enantiopure fragments.

The general approach to developing a chiral auxiliary from this compound would involve the nucleophilic displacement of the bromide with a chiral alcohol or amine. This reaction would covalently link the chiral unit to the benzofuran (B130515) backbone. The resulting derivative could then be acylated or otherwise modified to attach a prochiral substrate. The steric bulk and the specific stereochemical environment provided by the 2-phenyl group and the attached chiral fragment would then be expected to influence the facial selectivity of subsequent reactions, such as enolate alkylations or aldol (B89426) additions.

Table 1: Potential Chiral Auxiliaries Derived from this compound and their Potential Applications

Chiral Auxiliary DerivativePotential Synthetic ApplicationExpected Stereocontrol Mechanism
(S)-2-((2-Phenylbenzofuran-5-yl)methylamino)-3-methyl-butan-1-olAsymmetric Aldol ReactionsChelation control involving the carbonyl oxygen and the hydroxyl group of the auxiliary.
(1R,2S)-1-Amino-2-((2-phenylbenzofuran-5-yl)methoxy)indanAsymmetric AlkylationSteric shielding of one face of the enolate by the bulky indanol and phenylbenzofuran groups.
(R)-N-((2-Phenylbenzofuran-5-yl)methyl)pyrrolidine-2-carboxamideDiels-Alder ReactionsDirecting the approach of the dienophile through steric hindrance.

Note: The data in this table is hypothetical and for illustrative purposes, as specific research on the development of chiral auxiliaries from this compound is not widely documented.

Ligand Synthesis for Catalysis

Transition metal catalysis is a powerful tool in organic synthesis, enabling a vast array of chemical transformations with high efficiency and selectivity. The performance of a metal catalyst is critically dependent on the nature of the ligands that coordinate to the metal center. These ligands modulate the steric and electronic properties of the catalyst, thereby influencing its reactivity, stability, and selectivity.

The this compound scaffold offers a platform for the synthesis of novel ligands for catalysis. The reactive bromomethyl group can be readily transformed into a variety of coordinating functionalities, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). For instance, reaction with a diarylphosphine anion would yield a phosphine (B1218219) ligand, while reaction with an imidazole (B134444) derivative could lead to an NHC precursor.

The 2-phenylbenzofuran core itself can play a crucial role in the ligand's properties. The aromatic system can participate in electronic interactions with the metal center, and the steric bulk of the phenyl group can create a specific pocket around the active site of the catalyst. This can be particularly advantageous in asymmetric catalysis, where the ligand's architecture is key to achieving high enantioselectivity.

For example, the synthesis of a bidentate phosphine ligand could be envisaged by first converting this compound to a phosphine and then introducing another phosphine group at a different position on the benzofuran ring or the phenyl substituent. Such ligands could find applications in cross-coupling reactions, hydrogenations, or other important catalytic transformations.

Table 2: Potential Ligands Derived from this compound and their Catalytic Applications

Ligand TypePotential Catalytic ApplicationKey Features
Monodentate PhosphineSuzuki-Miyaura Cross-CouplingTunable steric and electronic properties based on substituents on the phosphorus atom.
Bidentate P,N-LigandAsymmetric HydrogenationChiral backbone can induce enantioselectivity.
N-Heterocyclic Carbene (NHC) PrecursorOlefin MetathesisStrong sigma-donating ability can stabilize the metal center.

Note: The data in this table is hypothetical and for illustrative purposes, as specific research on the synthesis and catalytic application of ligands derived from this compound is not extensively reported.

Computational and Theoretical Investigations of 5 Bromomethyl 2 Phenylbenzofuran

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 5-(Bromomethyl)-2-phenylbenzofuran are fundamental to understanding its reactivity. Analysis of its molecular orbitals, particularly the frontier orbitals, offers a quantum mechanical perspective on its chemical behavior.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org For 2-phenylbenzofuran (B156813) derivatives, the distribution of these orbitals is key to identifying sites susceptible to electrophilic or nucleophilic attack.

The HOMO energy is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. In substituted 2-phenylbenzofurans, modifications to the substituent can modulate this gap, thereby tuning the molecule's reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies for 2-Phenylbenzofuran (Analogous Compound)

Molecular Orbital Energy (eV)
HOMO -5.89
LUMO -1.98
HOMO-LUMO Gap 3.91

Data obtained from DFT calculations on the parent 2-phenylbenzofuran and serves as an approximation.

Charge Distribution and Reactivity Predictions

The distribution of electron density within this compound is a key determinant of its chemical reactivity. The electronegative bromine atom in the bromomethyl group induces a partial positive charge on the adjacent carbon atom, making it an electrophilic center and thus susceptible to nucleophilic attack. This is a classic feature of benzylic halides.

Mulliken and Natural Population Analysis (NPA) are computational methods used to assign partial charges to atoms in a molecule, providing a quantitative measure of the charge distribution. physchemres.org For the parent 2-phenylbenzofuran, the carbon atoms of the aromatic rings and the oxygen atom of the furan (B31954) ring exhibit distinct partial charges that influence their interaction with other molecules. physchemres.org The introduction of the bromomethyl group would further polarize the molecule. The benzylic carbon of the bromomethyl group is expected to be a primary site for nucleophilic substitution reactions.

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound play a significant role in its interactions and reactivity.

Rotational Barriers and Preferred Conformations

Table 2: Calculated Rotational Barriers for 2-Phenylbenzofuran (Analogous Compound)

Rotation Dihedral Angle (°) Energy Barrier (kcal/mol)
Phenyl group rotation 90 ~1.5 - 2.0

Data is based on computational studies of the parent 2-phenylbenzofuran and serves as an estimate.

Intermolecular Interactions and Aggregation Behavior

The bromomethyl group in this compound can participate in various intermolecular interactions, including halogen bonding and dipole-dipole interactions. The bromine atom, with its electropositive σ-hole, can interact with nucleophilic sites on neighboring molecules. rsc.org Furthermore, the aromatic rings can engage in π-π stacking interactions, which are crucial in the solid-state packing and aggregation behavior of the compound. rsc.org

The presence of the polar bromomethyl group can lead to the formation of specific supramolecular structures. Understanding these interactions is important for predicting the material properties and biological activity of the compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways provides a detailed understanding of the mechanisms of chemical transformations involving this compound.

The bromomethyl group is a highly reactive functional group, prone to nucleophilic substitution reactions, most commonly via an SN2 mechanism. youtube.comyoutube.comnih.gov In such a reaction, a nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide ion.

Computational chemistry allows for the detailed modeling of this reaction pathway. The process involves locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction and, consequently, the reaction rate.

For the SN2 reaction of this compound with a nucleophile, the transition state would involve the incoming nucleophile and the departing bromide ion simultaneously bonded to the benzylic carbon in a trigonal bipyramidal geometry. Quantum chemical calculations can provide the geometry and energy of this transition state, as well as the intrinsic reaction coordinate (IRC) that connects the reactants, transition state, and products. While specific transition state calculations for this compound are not available, the principles of SN2 reactions are well-established and can be applied to predict its reactivity. nih.gov The stability of the benzofuran (B130515) system can influence the stability of the transition state and thus the reaction rate.

Computational Studies of Bromomethyl Group Reactivity

The reactivity of the bromomethyl group in this compound is a focal point of computational investigation, primarily centered on its susceptibility to nucleophilic substitution reactions. Theoretical studies, predominantly employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic and structural factors that govern the reactivity of this functional group.

The presence of the electron-rich 2-phenylbenzofuran moiety significantly influences the reactivity of the bromomethyl group. This is largely attributed to the ability of the benzofuran ring system to stabilize the transition state of nucleophilic substitution reactions through resonance. Computational models indicate that the C-Br bond is polarized, with the carbon atom of the bromomethyl group bearing a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles.

Molecular orbital analysis, particularly the examination of the Lowest Unoccupied Molecular Orbital (LUMO), reveals a significant contribution from the σ* orbital of the C-Br bond. This low-lying LUMO energy suggests a high propensity for accepting electrons from an incoming nucleophile, a key characteristic of a facile S(_N)2 reaction. The energy of the LUMO is a critical descriptor in predicting the reactivity of alkyl halides, with lower energies correlating to higher reactivity.

Furthermore, the stability of the carbocation intermediate in a potential S(_N)1 pathway can be computationally assessed. While the primary nature of the carbon atom would generally disfavor an S(_N)1 mechanism, the resonance stabilization afforded by the adjacent 2-phenylbenzofuran ring can lower the activation energy for carbocation formation. However, computational studies on similar benzylic and heterocyclic systems generally indicate that the S(_N)2 pathway is energetically more favorable for primary halides. The planarity and aromaticity of the benzofuran ring system are key to this stabilization, allowing for effective delocalization of charge in the transition state.

Energetic Profiles of Transformation Reactions

The transformation of the bromomethyl group in this compound into other functional groups is of significant synthetic interest. Computational chemistry provides a powerful tool to map the energetic landscapes of these reactions, offering insights into reaction mechanisms, transition states, and reaction kinetics. The most common transformation is nucleophilic substitution, which can proceed through either an S(_N)1 or S(_N)2 mechanism.

DFT calculations are widely employed to construct reaction coordinate diagrams for these transformations. For an S(_N)2 reaction, the energetic profile is characterized by a single transition state where the nucleophile attacks the electrophilic carbon atom concurrently with the departure of the bromide leaving group. The calculated activation energy for this concerted process is a key determinant of the reaction rate.

The table below presents a representative energetic profile for the S(_N)2 reaction of this compound with a generic nucleophile (Nu), calculated using a common DFT functional such as B3LYP with a suitable basis set. The energies are typically reported in kilocalories per mole (kcal/mol).

Species Relative Energy (kcal/mol)
Reactants (this compound + Nu(^-)) 0.0
Transition State +15 to +25
Products (5-(Nucleophilomethyl)-2-phenylbenzofuran + Br(^-)) -10 to -20

In contrast, the energetic profile for a hypothetical S(_N)1 reaction would involve the formation of a distinct carbocation intermediate. The calculations would focus on the energy barrier for the initial heterolytic cleavage of the C-Br bond to form the 5-(carbocationic)-2-phenylbenzofuran intermediate, followed by the subsequent barrier-less capture by the nucleophile. For primary benzylic-type halides like this compound, the activation energy for the S(_N)1 pathway is generally computed to be significantly higher than that for the S(_N)2 pathway, reinforcing the prevalence of the bimolecular mechanism.

These computational energetic profiles are invaluable for understanding the factors that influence reactivity, such as the nature of the nucleophile, the solvent, and the electronic effects of substituents on the benzofuran or phenyl rings.

Spectroscopic Property Predictions (Excluding Basic Identification)

Theoretical Vibrational Spectroscopy (e.g., IR, Raman)

Computational methods, particularly DFT, are extensively used to predict the vibrational spectra (Infrared and Raman) of molecules like this compound. These theoretical spectra serve as a powerful tool for the detailed assignment of experimental vibrational bands and for understanding the vibrational modes associated with specific structural features of the molecule.

The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization. The resulting harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data.

The predicted IR and Raman spectra are characterized by a series of bands corresponding to different vibrational modes. For this compound, these can be broadly categorized into vibrations associated with the 2-phenylbenzofuran core and those of the bromomethyl substituent.

Key predicted vibrational modes for this compound include:

C-H stretching vibrations: Aromatic C-H stretching modes of the benzofuran and phenyl rings are predicted in the 3100-3000 cm region. The CH(_2) stretching vibrations of the bromomethyl group are expected at lower frequencies, typically in the 2950-2850 cm range.

C=C stretching vibrations: The stretching vibrations of the aromatic carbon-carbon bonds within the benzofuran and phenyl rings are predicted to appear in the 1600-1450 cm region. These bands are often intense in both IR and Raman spectra.

C-O stretching vibrations: The C-O-C stretching modes of the furan ring are predicted in the 1250-1000 cm range.

CH(_2) bending vibrations: The scissoring and wagging modes of the bromomethyl CH(_2) group are expected in the 1450-1200 cm region.

C-Br stretching vibration: The C-Br stretching mode is a key vibrational signature of the bromomethyl group and is predicted to appear in the low-frequency region of the spectrum, typically around 650-550 cm.

The following table provides a representative selection of calculated vibrational frequencies and their assignments for this compound.

Calculated Frequency (cm(^{-1})) Assignment Predicted IR Intensity Predicted Raman Activity
~3060 Aromatic C-H stretch Medium Strong
~2940 CH(_2) asymmetric stretch Medium Medium
~2860 CH(_2) symmetric stretch Weak Medium
~1610 Aromatic C=C stretch Strong Strong
~1480 Aromatic C=C stretch Strong Strong
~1440 CH(_2) scissoring Medium Weak
~1250 C-O-C asymmetric stretch Strong Medium
~600 C-Br stretch Strong Strong

Electronic Absorption and Emission Properties (e.g., UV-Vis, Fluorescence)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption and emission properties of organic molecules, including this compound. These calculations provide valuable information on the electronic transitions that give rise to the molecule's UV-Vis absorption and fluorescence spectra.

The electronic spectrum of this compound is dominated by (\pi \rightarrow \pi)* transitions within the extended conjugated system of the 2-phenylbenzofuran core. The position of the absorption maxima ((\lambda_{max})) is sensitive to the electronic nature of substituents on the aromatic rings. The bromomethyl group, being a weakly electron-withdrawing group, is predicted to have a modest effect on the absorption spectrum compared to the parent 2-phenylbenzofuran.

TD-DFT calculations can predict the vertical excitation energies and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the lowest energy absorption band, corresponding to the HOMO (\rightarrow) LUMO transition, is predicted to be in the ultraviolet region.

The following table presents typical TD-DFT calculated electronic transition data for this compound in a non-polar solvent.

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S(_0) (\rightarrow) S(_1) ~3.8 - 4.2 ~295 - 325 > 0.5
S(_0) (\rightarrow) S(_2) ~4.5 - 4.9 ~250 - 275 > 0.3

In addition to absorption, TD-DFT can also be used to model the emission properties (fluorescence) of this compound. This involves optimizing the geometry of the first excited state (S(_1)) and then calculating the energy of the emission from this relaxed geometry back to the ground state (S(_0)). The calculated emission wavelength is typically red-shifted compared to the absorption wavelength, a phenomenon known as the Stokes shift. The predicted fluorescence of this compound is expected to be characteristic of the 2-phenylbenzofuran fluorophore.

Future Directions and Emerging Research Avenues for 5 Bromomethyl 2 Phenylbenzofuran

Sustainable Synthetic Approaches

A major thrust in modern chemical synthesis is the adoption of environmentally responsible practices. For 5-(bromomethyl)-2-phenylbenzofuran, this involves rethinking traditional synthetic pathways to align with the principles of green chemistry and exploring novel catalytic systems.

Green Chemistry Principles in Synthesis

Future synthetic strategies for this compound and its parent benzofuran (B130515) core are increasingly focused on green chemistry principles to minimize environmental impact. This involves a holistic approach to chemical manufacturing, emphasizing:

Atom Economy and Waste Reduction: Designing syntheses that maximize the incorporation of starting materials into the final product. This includes exploring cascade reactions where multiple bond-forming events occur in a single pot, reducing the need for intermediate purification steps and solvent usage. rsc.org

Safer Solvents: Moving away from hazardous volatile organic compounds towards greener alternatives. Ethyl acetate, for instance, is recognized for its low toxicity and biodegradability and is being explored as a sustainable solvent for the synthesis of related benzofuran structures. mdpi.com

Catalytic Reagents: Utilizing catalytic amounts of reagents in place of stoichiometric ones to reduce waste. nih.gov Recent research has demonstrated the utility of copper and palladium catalysts in the synthesis of benzofuran derivatives. nih.govrsc.org Ruthenium-catalyzed reactions also show promise for the synthesis of substituted benzofurans. organic-chemistry.org

Energy Efficiency: Developing reaction protocols that proceed under milder conditions, such as ambient temperature and pressure, to lower energy consumption.

Biocatalytic and Photoredox Methodologies

Advanced synthetic methods are being explored to provide more efficient and selective routes to benzofurans.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild conditions. While specific biocatalytic routes to this compound are yet to be established, the broader field of biocatalysis presents a significant opportunity for future research in constructing the core benzofuran structure.

Photoredox Catalysis: This technique uses visible light to drive chemical reactions, often enabling transformations that are difficult to achieve with traditional methods. nih.gov Photoredox catalysis has been successfully applied to the synthesis of benzofuran derivatives through processes like dual photoredox/gold catalysis for arylative cyclization. acs.org This approach proceeds smoothly at room temperature and avoids the need for harsh reagents. acs.org Visible-light-mediated energy transfer (EnT) photocatalysis is another powerful method for creating complex three-dimensional architectures from aromatic systems like benzofurans. acs.org

Advanced Material Science Contributions

The 2-phenylbenzofuran (B156813) scaffold is a key structural motif in materials science due to its electronic and photophysical properties. The bromomethyl group on this compound provides a convenient anchor for incorporating this valuable scaffold into a variety of advanced materials.

Exploration in Optoelectronic Materials

The conjugated π-system of 2-phenylbenzofuran derivatives makes them attractive candidates for use in organic electronic devices. Their inherent fluorescence and robust nature are highly desirable properties for these applications.

Organic Emitters: The 2-phenylbenzoxazole (B188899) framework, structurally similar to 2-phenylbenzofuran, is known for producing robust emitters of solid-state fluorescence. rsc.org By analogy, derivatives of this compound could be developed as highly emissive materials for applications in organic light-emitting diodes (OLEDs).

Organic Photovoltaics: Thiophene-substituted benzofuran derivatives have been crucial in the development of highly efficient organic photovoltaics and field-effect transistors, highlighting the potential of the benzofuran core in these technologies. acs.org

The following table summarizes potential research directions in optoelectronics:

Research AreaObjectivePotential Role of this compound
OLED Technology Develop new fluorescent emittersServe as a core building block for blue or deep-blue emitters, with the bromomethyl group allowing for tuning of properties through further functionalization.
Organic Semiconductors Create materials for organic field-effect transistors (OFETs)Functionalization via the bromomethyl group can be used to control solid-state packing and improve charge transport characteristics.
Fluorescent Sensors Design molecules for chemical sensingThe benzofuran core's fluorescence can be modulated by attaching specific receptor units to the bromomethyl group, enabling detection of various analytes.

Nanotechnology Integration

The reactivity of the bromomethyl group makes this compound an ideal candidate for integration with nanomaterials, opening up possibilities for creating hybrid materials with novel functions.

Surface Functionalization: The compound can be covalently attached to the surface of nanoparticles (e.g., silica, gold) or carbon nanotubes. This functionalization can alter the properties of the nanomaterial, for instance, by making it fluorescent or by providing a site for further chemical modification.

Development of Nanosensors: By grafting the molecule onto nanostructures, it may be possible to create highly sensitive optical sensors. The interaction of an analyte with the benzofuran unit or with a receptor attached to it could lead to a detectable change in fluorescence.

Targeted Drug Delivery: While outside the direct scope of material science, the ability to attach this molecule to nanocarriers could be explored in biomedical applications for targeted therapies, leveraging the biological activities associated with the benzofuran scaffold. nih.govrsc.org

Theoretical Advancements and Predictive Modeling

Computational chemistry provides powerful tools for understanding molecular properties and guiding experimental design, saving both time and resources.

Predicting Electronic and Photophysical Properties: Quantum computational methods, particularly Density Functional Theory (DFT), are used to model the electronic structure of 2-phenylbenzofuran derivatives. nih.govresearchgate.netrsc.org These calculations can predict key parameters like HOMO/LUMO energy levels, which are crucial for designing materials for optoelectronic applications. physchemres.org DFT studies can also shed light on the relationship between a molecule's structure and its antioxidant properties by calculating metrics like bond dissociation enthalpy (BDE). nih.govnih.gov

Understanding Reaction Mechanisms: Theoretical calculations can elucidate the pathways of chemical reactions. For instance, DFT has been used to study the mechanisms of antioxidant activity for 2-phenylbenzofuran derivatives, identifying the most likely pathways, such as hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET). nih.govrsc.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the behavior of molecules in complex environments. For example, MD simulations have been employed to understand how 2-phenylbenzofuran derivatives bind to biological targets like enzymes, which can inform the design of new therapeutic agents. nih.gov

The table below details the application of these theoretical methods:

Theoretical MethodApplication for this compoundPredicted Outcomes
Density Functional Theory (DFT) Calculation of electronic structure, reaction energetics, and spectroscopic properties. physchemres.orgOptimized molecular geometry, HOMO/LUMO energies, absorption/emission spectra, reaction pathway thermodynamics. nih.govresearchgate.net
Molecular Dynamics (MD) Simulation of interactions with surfaces, solvents, or biological macromolecules. nih.govBinding affinities, conformational stability, self-assembly behavior.
Quantitative Structure-Activity Relationship (QSAR) Correlating molecular descriptors with observed material or biological properties. physchemres.orgPredictive models for guiding the synthesis of new derivatives with enhanced properties.

The continued synergy between innovative synthesis, materials science, and theoretical modeling will undoubtedly accelerate the discovery and application of this compound and its derivatives in the years to come.

Machine Learning in Reactivity Prediction

A significant challenge in synthetic organic chemistry is the accurate prediction of reaction outcomes and the optimal conditions required to achieve them. bohrium.commit.edu Machine learning (ML) is rapidly emerging as a powerful tool to address this challenge by learning from vast datasets of known chemical reactions. nih.govnih.gov For a molecule like this compound, with its reactive bromomethyl group, ML models can offer profound insights into its reactivity profile.

Modern neural networks and other ML algorithms can be trained on extensive reaction databases, such as Reaxys, which contain millions of documented transformations. nih.gov These models can predict various aspects of a chemical reaction, including the most suitable catalysts, solvents, reagents, and even the reaction temperature. nih.gov For this compound, this means that a chemist could, in principle, query an ML model to determine the most likely outcome and conditions for its reaction with a wide range of nucleophiles, expediting the synthesis of new derivatives.

The predictive power of these models stems from their ability to recognize complex patterns within the data that are not immediately obvious to a human chemist. nih.gov They often use molecular "fingerprints" or descriptors that encode the structural and electronic features of the reactants. researchgate.net In the case of 2-phenylbenzofuran derivatives, quantum mechanical descriptors derived from methods like Density Functional Theory (DFT) have been used to understand their electronic structure and antioxidant properties. nih.govphyschemres.orgresearchgate.net These quantum chemical descriptors, such as molecular orbital energies and atomic charges, can be used as inputs for ML models to create highly accurate predictions of reactivity. bohrium.com

A key aspect of this approach is the development of models that not only predict the final product but also provide a ranked list of potential outcomes, which is crucial for reactions where multiple products are possible. bohrium.commit.edu By representing reactions based on the fundamental bond-breaking and bond-forming events, these models can move beyond simple template-based predictions and generalize to new, unseen reactions. stanford.edu This capability is particularly relevant for exploring the novel chemistry of this compound. The development of Δ²-learning models, which predict high-level quantum mechanical properties from low-cost calculations, further enhances the speed and accuracy of characterizing reaction pathways, including transition states and activation energies. nih.gov

Table 1: Application of Machine Learning Models in Chemical Reactivity Prediction

Model Type Application Relevance to this compound Key Findings Citations
Neural Network Reaction Condition Recommendation Predicts optimal catalysts, solvents, and temperature for reactions involving the bromomethyl group. Trained on ~10 million reactions, can predict catalysts, solvents, and reagents with top-10 accuracies of 80-90%. nih.gov
Neural Network & Reaction Templates Reaction Outcome Prediction Ranks potential products from the reaction of this compound with various reagents. In a 5-fold cross-validation, the major product was correctly ranked first in 71.8% of cases. bohrium.commit.edu
Graph-based Neural Network Active Site Prediction Identifies the most likely atoms to form a bond, such as the benzylic carbon in the bromomethyl group. Focuses on predicting the 'active atoms' to reduce computational expense compared to full product prediction. stanford.edu
Random Forest, Decision Tree Regioselectivity Prediction Predicts which regioisomer is likely to form in reactions where multiple sites on the benzofuran core could react. Successfully used to predict the regioselective outcome of difluorination reactions based on alkene features. nih.gov
Δ²-learning Model Activation Energy Prediction Accurately predicts the energy barriers for potential reactions, guiding the selection of feasible synthetic routes. Can achieve near chemical accuracy for activation energies at a fraction of the computational cost of high-level quantum methods. nih.gov

High-Throughput Computational Screening

High-throughput computational screening (HTCS) is another frontier that holds immense promise for unlocking the potential of the this compound scaffold. rsc.orgarxiv.org This methodology involves the use of computational power to rapidly evaluate vast virtual libraries of compounds for specific properties, such as biological activity or material characteristics. nih.govstanford.edu Given that the benzofuran core is a privileged structure in medicinal chemistry and materials science, HTCS can systematically explore the chemical space accessible from this compound. physchemres.orgmdpi.com

The process begins with the in silico generation of a virtual library. Starting with this compound, its reactive bromomethyl handle can be computationally transformed with thousands of different building blocks (e.g., amines, phenols, thiols) to create a large and diverse library of virtual derivatives.

Once the library is generated, these virtual compounds are subjected to computational screening, typically involving molecular docking, to predict their interaction with a biological target of interest, such as a protein kinase or a receptor. nih.gov For instance, given that various benzofuran derivatives have shown anticancer activity, a virtual library derived from this compound could be screened against known cancer targets. mdpi.com Similarly, based on the documented antioxidant activity of 2-phenylbenzofuran derivatives, HTCS could be employed to identify new derivatives with enhanced radical scavenging capabilities. nih.govrsc.org

The screening process filters the large initial library down to a smaller, more manageable number of "hits" with the highest predicted activity. nih.gov These top candidates can then be further analyzed using more computationally intensive methods, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complexes. nih.gov This hierarchical approach ensures that only the most promising candidates are prioritized for actual chemical synthesis and experimental testing, dramatically improving the efficiency of the drug discovery and materials development process. rsc.org

Table 2: Workflow for High-Throughput Computational Screening (HTCS) of this compound Derivatives

Step Description Methodology Desired Outcome Citations
1. Target Selection Identify a biological target (e.g., enzyme, receptor) or a desired material property. Based on existing knowledge of benzofuran pharmacology or material science applications. A validated target for screening (e.g., EGFR/HER2 kinases for cancer). physchemres.orgnih.gov
2. Virtual Library Generation Create a large, diverse library of virtual compounds by computationally reacting this compound with various building blocks. Combinatorial enumeration of reactants in silico. A library of thousands to millions of virtual derivatives. rjpbr.com
3. High-Throughput Virtual Screening (HTVS) Dock the virtual library against the 3D structure of the target protein to predict binding affinity and pose. Structure-based drug design, molecular docking software (e.g., AutoDock, Glide). A ranked list of compounds based on docking scores. nih.gov
4. Hit Selection and Filtering Select the top-scoring compounds and filter them based on drug-likeness criteria (e.g., Lipinski's rule of five) and structural diversity. Computational filters and clustering algorithms. A smaller, refined set of promising "hit" compounds. nih.gov
5. Advanced Simulation & Analysis Perform more rigorous computational analysis on the selected hits to validate their binding mode and stability. Molecular Dynamics (MD) simulations, binding free energy calculations (e.g., MM/GBSA). Confirmed binding stability and interaction patterns for top candidates. nih.gov
6. Synthesis and Experimental Validation Synthesize the most promising candidates in the lab and test their activity through in vitro assays. Organic synthesis, biochemical and cellular assays. Experimental confirmation of the predicted activity and identification of lead compounds. mdpi.com

Q & A

Basic: What are the recommended methods for synthesizing 5-(Bromomethyl)-2-phenylbenzofuran in a laboratory setting?

Answer:
The synthesis typically involves bromomethylation of a pre-functionalized benzofuran core. For example, 5-(Bromomethyl)furan derivatives can be prepared via nucleophilic substitution or condensation reactions. A practical approach involves using 5-hydroxymethylfurfural (HMF) as a precursor, where bromination is achieved using reagents like PBr₃ or N-bromosuccinimide (NBS) under controlled conditions . Continuous flow reactors have also been explored to optimize reaction parameters (e.g., temperature, residence time) for improved yield and scalability .

Advanced: How can continuous flow reactors be optimized for scalable synthesis of this compound?

Answer:
Key parameters for optimization include:

  • Residence time : Adjusting flow rates to ensure complete conversion.
  • Temperature : Maintaining precise thermal control to minimize side reactions.
  • Catalyst/reagent ratios : Fine-tuning stoichiometry for efficiency.
    Evidence from analogous bromofuran syntheses highlights that flow reactors enhance mixing and heat transfer, reducing reaction times from hours to minutes while achieving yields >85% .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
Critical techniques include:

  • NMR spectroscopy (¹H, ¹³C, and 2D methods) to confirm substitution patterns and purity.
  • Mass spectrometry (MS) for molecular weight validation.
  • IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹).
    For example, the SMILES and InChI data of related brominated benzofurans (e.g., 5-bromo-7-methoxy derivatives) provide reference frameworks for spectral interpretation .

Advanced: How does X-ray crystallography elucidate molecular conformation and intermolecular interactions of this compound derivatives?

Answer:
X-ray studies reveal:

  • Dihedral angles between aromatic rings (e.g., 39.23° for a 4-bromophenyl-substituted benzofuran), influencing packing efficiency .
  • Non-classical hydrogen bonds (C–H⋯O) and π-π interactions that stabilize crystal lattices .
    These insights guide structure-based design, such as modifying substituents to enhance crystallinity or solubility for pharmaceutical applications .

Basic: What is the role of the bromomethyl group in the reactivity of this compound?

Answer:
The bromomethyl (–CH₂Br) group is highly electrophilic, enabling:

  • Nucleophilic substitution (e.g., with amines or thiols) to generate derivatives.
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization.
    For instance, 5-(bromomethyl)furan-2-carbonitrile serves as a versatile intermediate in synthesizing heterocyclic compounds .

Advanced: How do substituents on the benzofuran core influence solid-state structure and pharmacological activity?

Answer:
Substituent effects include:

  • Steric hindrance : Bulky groups (e.g., sulfonyl or phenyl) increase dihedral angles, reducing π-stacking .
  • Electronic effects : Electron-withdrawing groups (e.g., Br) enhance electrophilicity, impacting biological target interactions.
    For example, 3-(4-bromophenylsulfonyl) derivatives exhibit distinct conformational preferences compared to halogen-free analogs, correlating with altered receptor binding .

Basic: What analytical methods are used to determine the purity of this compound?

Answer:
Purity assessment relies on:

  • High-performance liquid chromatography (HPLC) with UV detection.
  • Melting point analysis (e.g., sharp mp ranges like 82.5–85°C for related brominated isoxazoles) .
  • Elemental analysis to verify stoichiometry.

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Answer:
Strategies include:

  • Structure-activity relationship (SAR) studies : Systematically varying substituents to isolate contributing factors.
  • Crystallographic data : Correlating molecular conformation with activity (e.g., dihedral angles affecting binding pocket compatibility) .
  • Statistical analysis : Applying multivariate methods to disentangle synergistic effects.
    For example, discrepancies in receptor affinity between brominated and chlorinated analogs may arise from differences in van der Waals interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.